5-Acetamido-2-morpholin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-morpholin-4-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamido group, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-morpholin-4-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be done by reacting 2-acetamidobenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 5-Acetamido-2-morpholin-4-ylbenzoic acid.
Amidation: The final step involves the amidation of 5-Acetamido-2-morpholin-4-ylbenzoic acid to form this compound. This can be achieved by reacting the acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the morpholine ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions may result in the formation of various substituted benzamides or morpholine derivatives.
Scientific Research Applications
5-Acetamido-2-morpholin-4-ylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced solubility and stability.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biological processes.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-morpholin-4-ylbenzoic acid: A precursor in the synthesis of 5-Acetamido-2-morpholin-4-ylbenzamide.
2-Acetamidobenzoic acid: An intermediate in the synthesis process.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-acetamido-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-10-2-3-12(11(8-10)13(14)18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZECWGUDQMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.